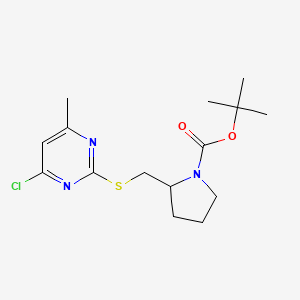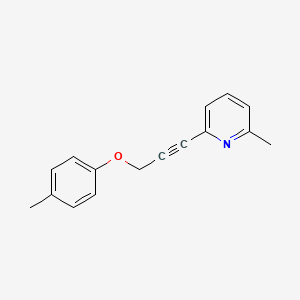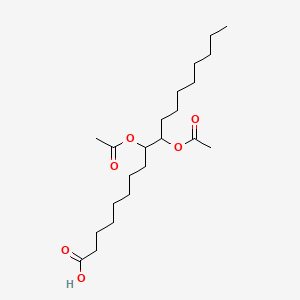
o-Benzoquinone, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chlorocyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C6H3ClO2 It is a derivative of cyclohexadiene, characterized by the presence of a chlorine atom and two ketone groups on the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of cyclohexa-3,5-diene-1,2-dione. One common method is the reaction of cyclohexa-3,5-diene-1,2-dione with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of 3-chlorocyclohexa-3,5-diene-1,2-dione may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 3-chlorocyclohexa-3,5-diene-1,2-dione.
Chemical Reactions Analysis
Types of Reactions
3-chlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of a variety of substituted cyclohexadiene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include more oxidized cyclohexadiene derivatives.
Reduction: The major products are typically diols.
Substitution: A variety of substituted cyclohexadiene derivatives can be formed, depending on the nucleophile used.
Scientific Research Applications
3-chlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chlorocyclohexa-3,5-diene-1,2-dione involves its reactivity with various chemical reagents. The presence of the chlorine atom and the ketone groups makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the ketone groups can undergo reduction or oxidation, leading to a variety of products.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichlorocyclohexa-3,5-diene-1,2-dione
- 2-chlorocyclohexa-2,5-diene-1,4-dione
- 3-chlorocyclohexa-3,5-diene-1,2-diol
Uniqueness
3-chlorocyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both a chlorine atom and two ketone groups on the cyclohexadiene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
56961-34-3 |
|---|---|
Molecular Formula |
C6H3ClO2 |
Molecular Weight |
142.54 g/mol |
IUPAC Name |
3-chlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H3ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3H |
InChI Key |
YXNXDWBQKZVHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)






![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)


![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
